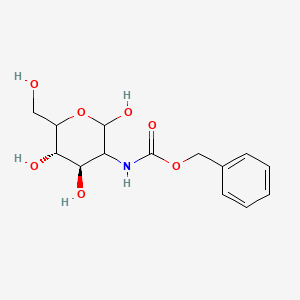

N-Carbobenzyloxy mannosamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(4R,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9?,10?,11-,12-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTOTMQAWIIMKK-JBSNKVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC2[C@H]([C@@H](C(OC2O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675553 | |

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137157-50-7 | |

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-2-deoxy-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of N-Carbobenzyloxy Mannosamine in Glycobiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of N-acyl mannosamine analogs, with a particular focus on N-Carbobenzyloxy (Cbz) mannosamine, in the field of glycobiology. It details their application in metabolic glycoengineering to modulate cell surface sialylation, a key factor in numerous physiological and pathological processes. This document offers in-depth experimental protocols, quantitative data for various N-acyl mannosamine analogs, and visual representations of the underlying biochemical pathways and experimental workflows. The primary role of N-Cbz-mannosamine as a pivotal synthetic intermediate for preparing biologically active N-acyl mannosamine precursors is also elucidated.

Introduction to Metabolic Glycoengineering with N-Acyl Mannosamine Analogs

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological functions. The terminal monosaccharide on many of these glycan chains is sialic acid, which plays a critical role in cell-cell communication, immune responses, and pathogen interactions.[1] Metabolic glycoengineering is a powerful technique that enables the modification of cell surface glycans by introducing unnatural monosaccharide precursors into cellular metabolic pathways.[2][3]

N-acyl-modified mannosamine derivatives are key players in this technology, serving as precursors for the biosynthesis of non-natural sialic acids.[2] When introduced to cells, these analogs are taken up and processed by the cellular machinery of the sialic acid biosynthetic pathway, leading to the incorporation of the modified sialic acids onto cell surface glycoconjugates.[4] This allows for the precise modulation of cell surface chemistry and the study of the functional consequences of altered sialylation.

The Pivotal Role of N-Carbobenzyloxy (Cbz) Mannosamine as a Synthetic Intermediate

While a variety of N-acyl mannosamine analogs with different acyl groups (e.g., acetyl, propanoyl, butanoyl) are directly used in metabolic glycoengineering experiments to elicit biological effects, N-Carbobenzyloxy (Cbz) mannosamine primarily serves as a crucial intermediate in the chemical synthesis of these analogs.[5][6] The Cbz group is a widely used protecting group for amines in organic synthesis.[7] Its role is to mask the reactivity of the amino group of mannosamine during chemical transformations on other parts of the sugar molecule.

The general strategy involves:

-

Protection: The amino group of D-mannosamine is protected with the Cbz group.

-

Modification: Other parts of the mannosamine molecule can be modified as desired.

-

Deprotection/Acylation: The Cbz group is then removed, typically through hydrogenolysis, and the desired N-acyl group (e.g., acetyl, propanoyl) is introduced.[8]

This synthetic flexibility allows for the creation of a diverse library of N-acyl mannosamine analogs for glycobiology research.

Key Signaling Pathways Influenced by Altered Sialylation

Modulating cell surface sialylation through metabolic glycoengineering can have profound effects on cellular signaling. One of the most well-studied areas is the impact of polysialic acid (polySia), a polymer of sialic acid often found on the Neural Cell Adhesion Molecule (NCAM), on cell behavior.

NCAM-Mediated Signaling

Changes in the polysialylation status of NCAM can influence downstream signaling cascades that regulate cell adhesion, migration, and differentiation. Two key pathways have been identified:

-

EGFR/STAT3 Pathway: Polysialylation of NCAM can modulate the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is known to be involved in cell motility.[9]

-

β-catenin/Slug Pathway: NCAM-140 overexpression has been shown to induce the translocation of β-catenin to the nucleus, activating the β-catenin/slug signaling pathway, which is implicated in the epithelial-mesenchymal transition (EMT), cell proliferation, and migration.[9]

Quantitative Data on the Effects of N-Acyl Mannosamine Analogs

The biological effects of N-acyl mannosamine analogs are often dose-dependent. The following tables summarize key quantitative data from studies on various analogs.

Table 1: Cytotoxicity of Peracetylated N-Acyl Mannosamine Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Peracetylated N-acetylmannosamine | Jurkat | > 100 | [10] |

| Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Jurkat | > 100 | [10] |

| Peracetylated N-azidoacetylsialic acid (Ac5SiaNAz) | Jurkat | > 256 |[10] |

Table 2: Effect of N-Acyl Mannosamine Analogs on Polysialylation

| Compound | Concentration (µM) | Cell Line | Effect on Polysialylation | Reference |

|---|---|---|---|---|

| N-propanoylmannosamine (ManNProp) | 300 | MCF-7 | 33% reduction | [10] |

| N-butanoylmannosamine (ManNBut) | Not specified | HeLa | Effective inhibitor | [11] |

| N-pentanoylmannosamine | Not specified | HeLa | Effective inhibitor |[11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of N-acyl mannosamine analogs in glycobiology research.

Synthesis of N-Acyl-Modified Mannosamines (Example: ManNProp)

This protocol describes the synthesis of N-propionylmannosamine (ManNProp). A similar procedure can be followed for other N-acyl analogs by substituting the corresponding acyl chloride.[4]

Materials:

-

Mannosamine hydrochloride

-

Sodium methoxide solution (3 mM)

-

Propionyl chloride

-

Ethyl acetate

-

Methanol

-

Water

-

Ice bath

-

Stir plate and stir bar

-

Lyophilizer

Procedure:

-

Dissolve 431.2 mg of mannosamine hydrochloride in 10 mL of 3 mM sodium methoxide solution in a glass bottle with a stir bar.

-

Cool the mixture to 0°C on an ice bath.

-

While stirring, slowly add 210 µL of propionyl chloride dropwise to the solution.

-

Incubate the stirring mixture at 0°C for 4 hours.

-

Transfer the solution to a plastic tube and create small holes in the lid.

-

Rapidly freeze the solution in liquid nitrogen.

-

Lyophilize the sample until completely dry.

-

Dissolve the dried product in a mixture of ethyl acetate, methanol, and water for purification (e.g., by chromatography).

Metabolic Glycoengineering in Cell Culture

This protocol outlines the general procedure for treating cells with N-acyl mannosamine analogs to modify their cell surface sialylation.

Materials:

-

Cell line of interest (e.g., Kelly neuroblastoma cells)

-

Complete cell culture medium

-

N-acyl mannosamine analog (e.g., ManNProp) stock solution

-

Cell culture plates/dishes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed the cells at the desired density in cell culture plates or dishes. For sialic acid monosaccharide analysis, a density of 1 x 10^5 cells in a 48-well plate is recommended. For polysialic acid analysis, 1 x 10^6 cells in a 6 cm dish is appropriate.[4]

-

Allow the cells to adhere and grow for 24 hours.

-

Add the N-acyl mannosamine analog to the cell culture medium at the desired final concentration (e.g., 50-500 µM). A vehicle control (e.g., PBS) should be run in parallel.

-

Incubate the cells for a period of 48-72 hours to allow for metabolic incorporation of the analog.

-

Harvest the cells for downstream analysis (e.g., HPLC, Western blot, flow cytometry).

Analysis of Sialic Acid Incorporation by HPLC

This protocol describes the quantification of natural and non-natural sialic acids from cell lysates using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[4]

Materials:

-

Cell pellet from metabolic glycoengineering experiment

-

Acetic acid (2 M)

-

DMB solution (7 mg/mL in 1.4 M acetic acid, 0.75 M β-mercaptoethanol, 18 mM sodium hydrosulfite)

-

HPLC system with a fluorescence detector

-

Reverse-phase C18 column

Procedure:

-

Resuspend the cell pellet in 2 M acetic acid.

-

Hydrolyze the sample at 80°C for 2 hours to release sialic acids.

-

Centrifuge to pellet debris and collect the supernatant.

-

Mix the supernatant with an equal volume of DMB solution.

-

Incubate at 50°C for 2.5 hours in the dark to derivatize the sialic acids.

-

Stop the reaction by placing the samples on ice.

-

Analyze the derivatized sialic acids by HPLC. The excitation wavelength is typically 373 nm and the emission wavelength is 448 nm.

-

Quantify the different sialic acid species by comparing their peak areas to those of known standards.

Western Blot Analysis of Polysialic Acid

This protocol details the detection of polysialic acid on NCAM by Western blotting.

Materials:

-

Cell lysate from metabolic glycoengineering experiment

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-polysialic acid antibody (e.g., clone 735 or 12E3)

-

Secondary antibody: HRP-conjugated anti-IgM or anti-IgG

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Separate the proteins in the cell lysate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-polysialic acid antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescence substrate and visualize the bands using an imaging system.

Experimental Workflows and Logical Relationships

Visualizing the workflow of experiments and the logical connections between different steps is crucial for understanding and replicating complex studies.

Workflow for Metabolic Glycoengineering and Analysis

The following diagram illustrates the overall workflow from treating cells with an N-acyl mannosamine analog to the final analysis of its effects.

Conclusion

N-acyl mannosamine analogs are indispensable tools in glycobiology, enabling researchers to probe the intricate roles of sialic acids in health and disease. While N-Carbobenzyloxy mannosamine is primarily a synthetic intermediate, its utility in the facile preparation of a wide range of biologically active N-acyl mannosamines is paramount. The ability to modulate cell surface sialylation through metabolic glycoengineering has opened new avenues for understanding complex cellular processes and holds significant promise for the development of novel therapeutic strategies targeting diseases associated with aberrant glycosylation. This guide provides a foundational framework of the concepts, data, and protocols necessary for researchers to effectively utilize these powerful chemical tools in their scientific endeavors.

References

- 1. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Biochemical Assay Reagents | 137157-50-7 | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. US7696328B2 - N-carbobenzyloxy (N-CBZ)-deprotecting enzyme and uses therefor - Google Patents [patents.google.com]

- 8. WO2012140576A1 - N-substituted mannosamine derivatives, process for their preparation and their use - Google Patents [patents.google.com]

- 9. NCAM and attached polysialic acid affect behaviors of breast epithelial cells through differential signaling pathways: Polysialylation in regulating NCAM function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential effects of unnatural sialic acids on the polysialylation of the neural cell adhesion molecule and neuronal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of N-Carbobenzyloxy Mannosamine Derivatives in Chemoenzymatic Sialic Acid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, are predominantly found at the outermost termini of glycan chains on glycoproteins and glycolipids. Their strategic location and negative charge are pivotal in a myriad of biological processes, including cell-cell recognition, cell adhesion, and immune responses. The aberrant expression of sialic acids is frequently associated with pathological conditions such as cancer and viral infections, making the synthesis of sialic acid and its derivatives a critical area of research for the development of novel therapeutics and diagnostic tools.

This technical guide provides a comprehensive overview of the use of N-acyl mannosamine analogues as precursors in the chemoenzymatic synthesis of sialic acid and sialosides. It particularly elucidates the role of the N-Carbobenzyloxy (Cbz) group, not as a direct precursor for incorporation, but as a crucial protecting group for acceptor molecules in enzymatic sialylation. This guide offers detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of the synthetic pathways and workflows to aid researchers in this complex field.

The Chemoenzymatic Approach to Sialic Acid Synthesis

The synthesis of sialic acids can be broadly categorized into chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. The chemoenzymatic approach has gained significant traction as it synergistically combines the flexibility of chemical synthesis for creating diverse analogues with the high stereo- and regioselectivity of enzymatic reactions.[1][2] This method typically involves the use of N-acyl-D-mannosamine (ManN-Acyl) derivatives as precursors, which are then converted to the corresponding sialic acid derivatives through a series of enzymatic reactions.

A highly efficient and widely adopted method is the one-pot, multi-enzyme system.[1][3][4] In this setup, several enzymes work in concert to produce the final sialoside product from a mannosamine precursor and an acceptor molecule without the need for isolating intermediates. This approach significantly improves efficiency and overall yield.

N-Acyl Mannosamine Analogues as Precursors

The sialic acid biosynthetic pathway exhibits a remarkable tolerance for various N-acyl mannosamine analogues, allowing for the generation of a wide array of sialic acid derivatives with modified functionalities.[5][6] These modifications can be used to probe biological functions, develop targeted therapies, or introduce bioorthogonal handles for imaging.

Commonly used N-acyl mannosamine precursors include:

-

N-Acetyl-D-mannosamine (ManNAc): The natural precursor to N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.

-

N-Propanoyl-D-mannosamine (ManNProp): Leads to the formation of N-propanoylneuraminic acid (Neu5Prop).

-

N-Butanoyl-D-mannosamine (ManNBut): Leads to the formation of N-butanoylneuraminic acid (Neu5But).

-

N-Azidoacetyl-D-mannosamine (ManNAz): A precursor for azido-functionalized sialic acid, which can be used for bioorthogonal "click" chemistry applications.

The choice of the N-acyl precursor directly influences the structure and properties of the resulting sialic acid.

The Role of the N-Carbobenzyloxy (Cbz) Group

The N-Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its selective removal by hydrogenolysis.[7][8][9] In the context of sialic acid synthesis, the Cbz group is not typically attached to the mannosamine precursor that is incorporated into the sialic acid structure. Instead, it is commonly used to protect the amino group of an acceptor molecule, such as an amino acid or a glycoside with an amino linker, during the enzymatic sialylation process.[10][11]

The use of a Cbz-protected acceptor offers several advantages:

-

Prevention of Undesired Reactions: It prevents the free amine on the acceptor from participating in side reactions.

-

Facilitated Purification: The hydrophobic nature of the Cbz group can aid in the purification of the sialylated product by chromatographic methods.[10]

-

Orthogonal Deprotection: The Cbz group can be removed under mild conditions (e.g., catalytic hydrogenation with Pd/C) that do not affect other sensitive functional groups within the sialoside product.[7][8]

Quantitative Data Presentation

The efficiency of chemoenzymatic sialoside synthesis can vary depending on the specific enzymes, substrates, and reaction conditions used. The following tables summarize reported yields for the synthesis of various sialic acid derivatives and sialosides from different N-acyl mannosamine precursors.

| Precursor | Sialic Acid Derivative | Synthesis Method | Conversion/Yield (%) | Reference(s) |

| ManNAc | Neu5Ac | Chemoenzymatic (Immobilized NAL, continuous flow) | up to 82% (conversion) | [12] |

| ManNAc | Neu5Ac | Chemoenzymatic (Immobilized NAL, batch) | >95% (conversion) | [12] |

| ManNProp | Neu5Prop | Chemical (from mannosamine hydrochloride) | 84% | [13] |

| ManNBut | Neu5But | Chemical (from mannosamine hydrochloride) | 84% | [13] |

| Man2,4diNAc | Neu5Ac7NAc | Enzymatic (PmAldolase) | 72% | [14] |

| Man2,4diN3 | Neu5,7diN3 | Enzymatic (PmAldolase) | 70% | [14] |

| Man2,4,6triN3 | Neu5,7,9triN3 | Enzymatic (PmAldolase) | 70% | [14] |

Table 1: Synthesis Yields of Sialic Acid Derivatives from N-Acyl Mannosamine Precursors

| Precursor | Acceptor | Sialoside Product | Linkage | Yield (%) | Reference(s) |

| ManNAc | LacβProN3 | Neu5Acα2,3LacβProN3 | α2,3 | 61-99% | [1] |

| ManNAc | LacβProN3 | Neu5Acα2,6LacβProN3 | α2,6 | 61-99% | [1] |

| Man2,4diN3 | Galactosides | Neu5,7diN3-sialosides | α2,3 | 64-99% | [10] |

| Man2,4diN3 | Galactosides | Neu5,7diN3-sialosides | α2,6 | 65-100% | [10] |

| Man2,4,6triN3 | Galactosides | Neu5,7,9triN3-sialosides | α2,3 | 64-99% | [10] |

| Man2,4,6triN3 | Galactosides | Neu5,7,9triN3-sialosides | α2,6 | 65-100% | [10] |

| ManNAc | GalNAcαProN3 | Neu5Acα2,6GalNAcαProN3 | α2,6 | High | [15] |

Table 2: Synthesis Yields of Sialosides Using a One-Pot, Three-Enzyme System

Experimental Protocols

Protocol 1: Chemical Synthesis of N-Acyl-D-Mannosamine Derivatives

This protocol describes the general procedure for the N-acylation of D-mannosamine hydrochloride to produce precursors like ManNProp and ManNBut.[13]

Materials:

-

D-mannosamine hydrochloride

-

Sodium methoxide (MeONa) in methanol (MeOH)

-

Propionic anhydride or Butyric anhydride

-

Stir bar and glass bottle

-

Ice bath

Procedure:

-

Dissolve D-mannosamine hydrochloride in a solution of sodium methoxide in methanol.

-

Cool the mixture to 0°C in an ice bath with stirring.

-

Slowly add the respective acid anhydride (e.g., propionic anhydride for ManNProp) dropwise to the solution.

-

Continue stirring the mixture at 0°C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture.

-

Purify the product by recrystallization or column chromatography. The yield for N-propanoyl- and N-butanoyl-mannosamine is typically around 84%.[13]

Protocol 2: One-Pot, Three-Enzyme Synthesis of a Sialoside

This protocol outlines a general method for the synthesis of a sialoside using a mannosamine precursor, an acceptor, and a three-enzyme system.[1]

Enzymes:

-

Sialic Acid Aldolase (e.g., from E. coli K-12): Catalyzes the condensation of the ManNAc derivative with pyruvate to form the corresponding sialic acid.

-

CMP-Sialic Acid Synthetase (e.g., from N. meningitidis): Activates the newly formed sialic acid to its CMP-sialic acid nucleotide sugar donor.

-

Sialyltransferase (e.g., PmST1 for α2,3-linkage or Pd2,6ST for α2,6-linkage): Transfers the activated sialic acid to a suitable acceptor molecule.

Materials:

-

N-acyl-D-mannosamine precursor (e.g., ManNAc)

-

Sodium pyruvate

-

Cytidine 5'-triphosphate (CTP)

-

Acceptor molecule (e.g., LacβProN3 or a Cbz-protected acceptor)

-

Tris-HCl buffer

-

Magnesium chloride (MgCl₂)

-

The three enzymes listed above

Procedure:

-

In a reaction vessel, dissolve the N-acyl-D-mannosamine precursor (1.5 equivalents), sodium pyruvate (5 equivalents), CTP (1.5 equivalents), and the acceptor molecule (1 equivalent) in Tris-HCl buffer (e.g., 100 mM, pH 8.8).[1]

-

Add MgCl₂ to a final concentration of 20 mM.[1]

-

Add the three enzymes to the reaction mixture. The amount of each enzyme should be optimized based on its specific activity.

-

Incubate the reaction at 37°C for 4-18 hours.[1]

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, terminate the reaction by adding cold ethanol or by heat inactivation.

-

Purify the sialoside product using size-exclusion chromatography (e.g., Bio-Gel P-2) or silica gel column chromatography.

Protocol 3: Deprotection of a Cbz-Protected Sialoside

This protocol describes the removal of the Cbz protecting group from the sialoside product by catalytic hydrogenation.[7][8]

Materials:

-

Cbz-protected sialoside

-

Methanol (MeOH) or a mixture of MeOH and water

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂) source or a hydrogen transfer reagent

-

Celite

Procedure:

-

Dissolve the Cbz-protected sialoside in methanol or a methanol/water mixture.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected sialoside.

Mandatory Visualizations

Sialic Acid Biosynthetic Pathway

Caption: The mammalian biosynthetic pathway of N-acetylneuraminic acid (Neu5Ac).

Chemoenzymatic Synthesis Workflow

Caption: Workflow for chemoenzymatic synthesis of sialosides using a Cbz-protected acceptor.

Conclusion

The chemoenzymatic synthesis of sialic acid and its derivatives is a powerful and versatile methodology that is crucial for advancing our understanding of glycobiology and for the development of novel therapeutics. The use of N-acyl mannosamine precursors allows for the creation of a diverse range of sialic acid structures. The N-Carbobenzyloxy group plays a strategic role as a protecting group for acceptor molecules, ensuring efficient and clean sialylation reactions. The detailed protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary tools and information to successfully design and execute the synthesis of complex sialosides for their specific research needs.

References

- 1. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. One-pot multi-enzyme (OPME) chemoenzymatic synthesis of sialyl-Tn-MUC1 and sialyl-T-MUC1 glycopeptides containing natural or non-natural sialic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. tdcommons.org [tdcommons.org]

- 10. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoenzymatic Synthesis of Sulfated N-Glycans Recognized by Siglecs and Other Glycan-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N‐Acetylneuraminate Lyase in a Continuous Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cmm.ucsd.edu [cmm.ucsd.edu]

- 15. Efficient chemoenzymatic synthesis of sialyl Tn-antigen and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Carbobenzyloxy-D-mannosamine: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Carbobenzyloxy-D-mannosamine (N-Cbz-D-mannosamine), a protected form of the amino sugar D-mannosamine. D-mannosamine and its derivatives are of significant interest in glycobiology and drug development, primarily for their role as precursors in the biosynthesis of sialic acids. Sialic acids are crucial components of glycoproteins and glycolipids involved in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The carbobenzyloxy (Cbz) protecting group allows for selective chemical modifications at other positions of the mannosamine molecule.

Chemical Structure and Stereochemistry

N-Carbobenzyloxy-D-mannosamine is a derivative of D-mannosamine where the amino group at the C-2 position is protected by a benzyloxycarbonyl group. The "D" configuration indicates the stereochemistry at C-5, analogous to D-glyceraldehyde. The mannosamine backbone dictates the specific stereochemistry at the other chiral centers. In the pyranose form, which is the most stable cyclic form, the stereochemical configuration is as follows:

-

C-2: The carbobenzyloxyamino group is in an axial orientation in the common 4C1 chair conformation.

-

C-3: The hydroxyl group is in an equatorial orientation.

-

C-4: The hydroxyl group is in an equatorial orientation.

-

C-5: The hydroxymethyl group is in an equatorial orientation.

The presence of the bulky Cbz group can influence the conformational equilibrium of the pyranose ring.

Physicochemical and Spectroscopic Data

| Property | N-Carbobenzyloxy-D-mannosamine (Predicted/Inferred) | D-Mannosamine[1] |

| Molecular Formula | C14H19NO7 | C6H13NO5 |

| Molecular Weight | 313.30 g/mol | 179.17 g/mol |

| Appearance | White to off-white solid | Crystalline solid |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | Soluble in water |

| 1H NMR | Complex multiplet signals expected in the 3.0-5.5 ppm range for the sugar protons and signals around 5.1 ppm (s, 2H) for the benzylic protons and 7.3 ppm (m, 5H) for the aromatic protons. | Not readily available |

| 13C NMR | Signals for the sugar carbons expected in the 50-100 ppm range, with the anomeric carbon (C-1) being the most downfield. A signal for the carbonyl carbon of the Cbz group is expected around 156 ppm, and aromatic signals between 127-137 ppm. | Not readily available |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of N-Carbobenzyloxy-D-mannosamine is not widely published. However, a general and reliable method for the N-Cbz protection of amino sugars can be adapted from established procedures for the protection of amino acids and other amino compounds.[2][3][4][5]

Synthesis of N-Carbobenzyloxy-D-mannosamine

This protocol is a representative procedure based on common methods for N-Cbz protection.

Materials:

-

D-Mannosamine hydrochloride

-

Sodium bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3)

-

Benzyl chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve D-mannosamine hydrochloride in a 2:1 mixture of THF and water.

-

Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2-3 equivalents) portion-wise with stirring until the effervescence ceases. This neutralizes the hydrochloride and provides the basic conditions for the reaction.

-

Protection: Slowly add benzyl chloroformate (1.1-1.5 equivalents) dropwise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford pure N-Carbobenzyloxy-D-mannosamine as a white solid.

Logical Workflow for Synthesis:

Caption: A logical workflow for the synthesis of N-Cbz-D-mannosamine.

Role in Biological Pathways and Drug Development

While N-Carbobenzyloxy-D-mannosamine itself is a synthetic molecule and not directly involved in natural biological pathways, its deprotected form, D-mannosamine, is a key intermediate in the sialic acid biosynthetic pathway.[6] N-acetyl-D-mannosamine (ManNAc) is the direct precursor to sialic acids.[6]

The ability to introduce a protecting group like Cbz on D-mannosamine is crucial for the chemical synthesis of complex glycans and glycoconjugates. This allows for regioselective modifications at other positions of the sugar, which is essential for creating probes to study glycan-binding proteins or for the development of carbohydrate-based therapeutics.

Signaling Pathway Context: Sialic Acid Biosynthesis

The following diagram illustrates the initial steps of the sialic acid biosynthetic pathway, highlighting the position where D-mannosamine derivatives are involved.

Caption: The role of ManNAc, a derivative of mannosamine, in sialic acid biosynthesis.

Conclusion

N-Carbobenzyloxy-D-mannosamine is a valuable synthetic intermediate for researchers in glycobiology and medicinal chemistry. While detailed characterization data for this specific compound is sparse in the public domain, its synthesis can be reliably achieved through standard protection chemistry. Its utility lies in enabling the synthesis of complex mannosamine-containing structures, which are essential for advancing our understanding of the biological roles of sialic acids and for the development of novel therapeutics targeting glycosylation pathways. Further detailed structural and spectroscopic studies on N-Cbz-D-mannosamine would be a valuable contribution to the field.

References

- 1. D-Mannosamine | C6H13NO5 | CID 440049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. ijacskros.com [ijacskros.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

The Architect's Tool: A Technical Guide to the Biological Significance of Cbz-Protected Mannosamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannosamine and its derivatives are pivotal players in cellular glycobiology, primarily serving as precursors for the biosynthesis of sialic acids. The strategic manipulation of these pathways with synthetic mannosamine analogs has opened new frontiers in metabolic glycoengineering, disease diagnostics, and therapeutic intervention. Central to the synthesis of these powerful chemical tools is the use of protecting groups, among which the carbobenzyloxy (Cbz) group is of paramount importance. This technical guide provides an in-depth exploration of the biological significance of Cbz-protected mannosamine derivatives, not as direct biological effectors, but as critical intermediates in the synthesis of molecules that probe and modulate cellular glycosylation. We will detail their role in the creation of metabolic labels and inhibitors, provide relevant quantitative data for the final active compounds, outline key experimental protocols, and visualize the underlying biochemical and synthetic pathways.

Introduction: The Dual Importance of Mannosamine and the Cbz Group

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that governs a vast array of biological processes, from protein folding and cell-cell recognition to immune responses. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and viral infections.[1] Sialic acids are nine-carbon sugars that typically occupy the terminal positions of these glycan chains, acting as key recognition sites and modulators of cellular interactions.[2]

The biosynthesis of sialic acids proceeds through a dedicated pathway where N-acetyl-D-mannosamine (ManNAc) is a key precursor.[3] The promiscuity of the enzymes in this pathway allows for a powerful technique known as Metabolic Glycoengineering (MGE) . By introducing synthetic, chemically-tagged ManNAc analogs into cells, researchers can hijack this pathway to install chemical reporters onto the cell surface glycocalyx.[4]

The synthesis of these unnatural mannosamine derivatives requires precise chemical control. The amine group of mannosamine is a reactive nucleophile that must be temporarily masked or "protected" during synthesis to ensure selective modification at other positions. The carbobenzyloxy (Cbz) group is a widely used amine-protecting group in organic synthesis, particularly in peptide and carbohydrate chemistry.[5] Its stability under a range of conditions and its straightforward removal via catalytic hydrogenolysis make it an ideal tool for complex multi-step syntheses.[5][6] Therefore, Cbz-protected mannosamine serves as a versatile and essential building block for creating a diverse toolkit of biologically active mannosamine derivatives.

Biological Significance: A Gateway to Functional Probes and Inhibitors

While Cbz-protected mannosamine derivatives themselves are typically too sterically hindered to be processed by the cellular metabolic machinery, their true biological significance lies in their role as stable, versatile precursors to a wide range of functional molecules.

Metabolic Glycoengineering and Bioorthogonal Chemistry

MGE allows for the visualization and study of glycans in their native environment. The process involves feeding cells a mannosamine analog bearing a bioorthogonal chemical reporter (e.g., an azide, alkyne, or alkene). This analog is metabolized through the sialic acid pathway and incorporated into cell-surface glycans. The reporter group can then be selectively ligated to a probe molecule (e.g., a fluorophore or biotin) via a bioorthogonal "click" reaction, enabling detection and analysis.[7]

Cbz-protected mannosamine is a common starting point for synthesizing these tagged analogs. The Cbz group allows for modifications to the sugar's hydroxyl groups before the amine is deprotected and acylated with the desired chemical reporter.

Inhibition of Sialic Acid Biosynthesis and Glycosylation

Altering the structure of ManNAc can create potent inhibitors of the sialic acid biosynthetic pathway. These inhibitors can lead to a global reduction in cell surface sialylation, a strategy being explored for cancer therapy, as hypersialylation is linked to metastasis and immune evasion.[8] For example, modifications at the C-3 position of N-acetylmannosamine have been shown to produce compounds that inhibit the N-acetylmannosamine kinase (MNK), a key enzyme in the pathway.[9]

Furthermore, mannosamine itself can act as a metabolic inhibitor of the formation of glycosylphosphatidylinositol (GPI) anchors, which tether certain proteins to the cell membrane.[10] The synthesis of these specific and potent inhibitors relies on intermediates like Cbz-protected mannosamine to achieve the desired chemical structures.

Quantitative Data: Efficacy of Mannosamine-Derived Inhibitors

The following table summarizes quantitative data for various mannosamine derivatives and related compounds that function as inhibitors of glycosylation pathways. It is important to note that these data pertain to the final, biologically active molecules, which are synthesized from Cbz-protected precursors. The Cbz group is removed during the synthesis and is not present in the final inhibitory compound.

| Compound/Derivative | Target Enzyme/Process | Cell Line/System | Measurement | Value | Reference(s) |

| Peracetylated 2-acetamido-3-O-methyl-D-mannose (10a) | N-acetylmannosamine kinase (MNK) | Jurkat cells | IC₅₀ | ~50 µM | [9] |

| 1,3,6-tri-O-acetyl-4-O-mesyl-N-acetyl-D-mannosamine | Cellular Proliferation | Friend erythroleukemia cells | Cytotoxicity | 42x more active than parent | [8] |

| 2,3-didehydro-N-trifluoroacetylneuraminic acid analog (2b) | Influenza Virus Sialidase | In vitro enzyme assay | IC₅₀ | > 7.8 µM | [11] |

| Tunicamycin | GlcNAc phosphotransferase (GPT) | In vitro enzyme assay | Kᵢ | ~5 x 10⁻⁸ M | [10] |

| Kojic Acid | Tyrosinase | Electrochemical biosensor | IC₅₀ | 30 µM | [12] |

| Benzoic Acid | Tyrosinase | Electrochemical biosensor | IC₅₀ | 119 µM | [12] |

Key Experimental Protocols

Detailed methodologies are crucial for the synthesis and application of these compounds. The following protocols provide a general framework for key experimental procedures.

General Protocol for N-Cbz Protection of an Amino Sugar

This protocol is adapted from general procedures for the Cbz protection of amino alcohols and amino acids.[1][6]

-

Dissolution: Dissolve the amino sugar (e.g., D-mannosamine hydrochloride) in an aqueous solvent system. A mixture of aqueous sodium carbonate and sodium bicarbonate can be used to maintain a pH between 8 and 10.[6]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, ~1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains low. An organic co-solvent like dichloromethane (CH₂Cl₂) may be used.[1]

-

Reaction: Allow the mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.

-

Work-up: Once the reaction is complete, perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography or crystallization to yield the pure N-Cbz protected amino sugar.

General Protocol for Cbz Group Deprotection via Catalytic Hydrogenolysis

This is the most common method for removing the Cbz group.

-

Catalyst Suspension: Suspend a catalytic amount of Palladium on carbon (Pd/C, typically 10% w/w) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.

-

Substrate Addition: Add the Cbz-protected compound to the suspension.

-

Hydrogenation: Seal the flask and purge with hydrogen gas (H₂). Maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

-

Concentration: Wash the Celite pad with the solvent and concentrate the filtrate in vacuo to yield the deprotected amine. The product is often pure enough for the next step without further purification.

Cell-Based Assay for Metabolic Incorporation

This protocol provides a general workflow for assessing the incorporation of a synthetic mannosamine analog into the cell surface glycocalyx.[13][14]

-

Cell Culture: Seed cells (e.g., HEK293T or Jurkat) into a multi-well plate at an appropriate density and allow them to adhere or stabilize for 24 hours.

-

Treatment: Treat the cells with varying concentrations (e.g., 10-100 µM) of the peracetylated, unnatural mannosamine analog (e.g., Ac₄ManNAz). Include an untreated group as a negative control. Incubate for a period of 24-72 hours to allow for metabolic incorporation.

-

Click Reaction: After incubation, wash the cells with PBS. Perform a bioorthogonal click reaction by incubating the cells with a reaction cocktail containing a fluorescent probe (e.g., a Cy5-alkyne for an azide-modified sugar). For a copper-catalyzed reaction (CuAAC), the cocktail would include the probe, a copper(I) source (like CuSO₄), and a reducing agent (like sodium ascorbate).[14]

-

Washing and Staining: Wash the cells again to remove unreacted reagents. If desired, stain the nuclei with a fluorescent dye like DAPI.

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. A significant increase in fluorescence in the treated cells compared to the control indicates successful metabolic incorporation of the unnatural sugar.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Caption: Sialic Acid Biosynthesis Pathway and Metabolic Hijacking.

Caption: Synthetic and Application Workflow for Mannosamine Analogs.

Caption: Role of Cbz-Mannosamine in Glycobiology Research.

Conclusion

Cbz-protected mannosamine derivatives are not merely inert chemical intermediates; they are foundational tools that empower researchers to forge sophisticated molecular probes and inhibitors. Their biological significance is indirect but profound, enabling the synthesis of compounds that can enter the cellular machinery to report on, or intentionally disrupt, the critical pathways of glycosylation. By providing synthetic stability and versatility, the Cbz group has played a crucial role in advancing the field of chemical glycobiology. The continued development of synthetic strategies revolving around these protected sugars will undoubtedly lead to novel diagnostics, a deeper understanding of glycan function, and the next generation of glycosylation-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemoenzymatic Synthesis of Sialosides Containing Modified Sialic Acids for Influenza Virus Research [escholarship.org]

- 3. Artificial and Natural Sialic Acid Precursors Influence the Angiogenic Capacity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Dienophile-Modified Mannosamine Derivatives for Metabolic Labeling of Sialic Acids: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Chemoenzymatic synthesis of neuraminic acid analogs structurally varied at C-5 and C-9 as potential inhibitors of the sialidase from influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mannosamine-Engineered Nanoparticles for Precision Rifapentine Delivery to Macrophages: Advancing Targeted Therapy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Genesis of a Key Glycoscience Intermediate: Discovery and Initial Synthesis of N-Carbobenzyloxy Mannosamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of N-Carbobenzyloxy mannosamine (N-Cbz-D-mannosamine), a pivotal intermediate in glycobiology and the synthesis of complex carbohydrates. This document details the foundational synthetic methodologies, presents quantitative data in a structured format, and illustrates the relevant biological context and experimental workflows through detailed diagrams.

Introduction

N-Carbobenzyloxy-D-mannosamine is the N-protected form of D-mannosamine where the amino group is masked by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is crucial in synthetic carbohydrate chemistry, preventing the reactive amino group from participating in unwanted side reactions during the chemical manipulation of hydroxyl groups. The development of a reliable synthesis for N-Cbz-D-mannosamine was a significant step forward, enabling the controlled synthesis of mannosamine-containing oligosaccharides, glycolipids, and glycoproteins. These complex biomolecules are integral to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogenesis. D-mannosamine itself is a key precursor in the biosynthesis of sialic acids, terminal sugar residues on vertebrate cell surfaces that mediate a multitude of physiological and pathological events.

Initial Synthesis of N-Carbobenzyloxy-D-mannosamine

The initial synthesis of N-Carbobenzyloxy-D-mannosamine is achieved through the direct N-protection of D-mannosamine hydrochloride. This reaction employs benzyl chloroformate (Cbz-Cl) under alkaline conditions to selectively acylate the amino group in the presence of multiple hydroxyl groups. The general approach follows the principles of the Schotten-Baumann reaction.

Experimental Protocols

Materials:

-

D-Mannosamine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-hexane

Procedure:

-

D-mannosamine hydrochloride is dissolved in a biphasic solvent system, typically a mixture of tetrahydrofuran and water.

-

An inorganic base, such as sodium bicarbonate, is added to the solution to neutralize the hydrochloric acid salt of the starting material and the HCl generated during the reaction.

-

The reaction mixture is cooled to 0°C in an ice bath.

-

Benzyl chloroformate is added dropwise to the stirred solution. The reaction is typically stirred for several hours at 0°C and then allowed to warm to room temperature.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to yield pure N-Carbobenzyloxy-D-mannosamine.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | D-Mannosamine Hydrochloride | Generic |

| Reagents | Benzyl chloroformate, Sodium bicarbonate | Generic |

| Solvents | THF, Water, Ethyl Acetate | Generic |

| Reaction Temperature | 0°C to room temperature | Generic |

| Reaction Time | ~20 hours | Generic |

| Purification Method | Silica Gel Column Chromatography | Generic |

| Typical Yield | 85-95% | Estimated |

| Physical State | White powder | Generic |

Visualizing the Synthesis and Biological Relevance

Synthetic Workflow

The synthesis of N-Carbobenzyloxy-D-mannosamine can be visualized as a straightforward workflow.

Biological Pathway: Sialic Acid Biosynthesis

The deprotected form of N-Cbz-D-mannosamine, D-mannosamine, is a crucial precursor in the biosynthesis of sialic acids. N-acetyl-D-mannosamine (ManNAc) is the committed precursor in this pathway.[1][2] The pathway begins with the conversion of UDP-N-acetylglucosamine to ManNAc.[1][2] ManNAc is then phosphorylated to ManNAc-6-phosphate by N-acetylmannosamine kinase.[3][4] This is a key rate-limiting step in the pathway.[2] Subsequently, ManNAc-6-phosphate is condensed with phosphoenolpyruvate to form N-acetylneuraminic acid 9-phosphate, which is then dephosphorylated to yield N-acetylneuraminic acid (a common sialic acid). This sialic acid is then activated to CMP-sialic acid in the nucleus before being transferred to glycoconjugates in the Golgi apparatus.[1][2]

Conclusion

The development of a synthetic route to N-Carbobenzyloxy-D-mannosamine has been instrumental in advancing the field of glycobiology. By providing a stable, protected form of D-mannosamine, it has enabled chemists to construct complex, biologically relevant molecules with high precision. Understanding both the synthesis of this key intermediate and its connection to fundamental biological pathways like sialic acid biosynthesis is essential for researchers in drug discovery and chemical biology who aim to modulate cellular processes through glycoengineering or develop novel carbohydrate-based therapeutics.

References

- 1. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 3. Crystal Structures of N-Acetylmannosamine Kinase Provide Insights into Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

N-Carbobenzyloxy mannosamine for beginners in carbohydrate chemistry

An In-depth Technical Guide to N-Carbobenzyloxy Mannosamine for Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex glycoconjugates, glycopeptides, and oligosaccharides. Among these, D-mannosamine and its derivatives are crucial building blocks, notably as precursors to sialic acids, which are terminal sugar residues on cell surface glycoproteins and glycolipids involved in a myriad of biological recognition events.

This technical guide focuses on N-Carbobenzyloxy-D-mannosamine (Cbz-ManN) , a key synthetic intermediate. The Carbobenzyloxy (Cbz or Z) group serves as a robust and versatile protecting group for the C2-amino function of mannosamine. Its hydrophobicity and UV-active nature facilitate straightforward monitoring and purification of reaction intermediates by chromatography, a significant advantage in multistep synthetic pathways[1][2]. This document provides a comprehensive overview of the physicochemical properties, synthesis, and core applications of Cbz-ManN, offering detailed experimental protocols and structured data for professionals in glycobiology and drug development.

Physicochemical and Spectroscopic Data

N-Carbobenzyloxy-D-mannosamine is a stable, solid compound at room temperature. Its key properties are summarized below. While exhaustive experimental spectroscopic data for Cbz-ManN is not widely published, data for the closely related and biologically crucial precursor, N-Acetyl-D-mannosamine (ManNAc), is provided for comparative context.

Properties of N-Carbobenzyloxy-D-mannosamine

The following table summarizes the known quantitative data for Cbz-ManN.

| Property | Value | Reference |

| CAS Number | 137157-50-7 | [3] |

| Molecular Formula | C₁₄H₁₉NO₇ | [3] |

| Molecular Weight | 313.30 g/mol | [3] |

| Appearance | Solid | [3] |

| SMILES | O=C--INVALID-LINK----INVALID-LINK--O)O">C@HO | [3] |

Comparative Spectroscopic Data: N-Acetyl-D-mannosamine (ManNAc)

As a reference, the following table presents spectroscopic data for N-Acetyl-D-mannosamine, the direct biological precursor to sialic acid.

| Data Type | Key Peaks / Values (for ManNAc) | Reference |

| ¹H NMR | Chemical shifts (ppm) in D₂O include: 5.115, 4.440, 4.041, 3.868, 3.853, 3.838, 3.618, 2.085, 2.046. | [4] |

| ¹³C NMR | Chemical shifts (ppm) in D₂O include: 178.428, 95.825, 79.04, 74.753, 69.462, 63.076, 56.782, 24.747. | [4][5] |

| Mass Spectrometry | Exact Mass: 221.089937 Da. Key fragments in GC-MS may appear at m/z 205, 147, 129, 117. | [6] |

Synthesis and Experimental Protocols

The synthesis of Cbz-ManN involves the protection of the C2-amino group of D-mannosamine. Below is a logical workflow and a representative experimental protocol derived from standard procedures for N-Cbz protection of amino sugars.

Synthesis Workflow

The diagram below illustrates the straightforward, single-step protection of D-mannosamine to yield the target compound.

Experimental Protocol: Synthesis of N-Cbz-D-Mannosamine

This protocol is a representative method based on established procedures for the N-Cbz protection of amino alcohols[7].

Objective: To synthesize N-Carbobenzyloxy-D-mannosamine from D-mannosamine hydrochloride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |

| D-Mannosamine HCl | 215.63 | 10 | 2.16 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Triethylamine (Et₃N) | 101.19 | 50 | 7.0 mL |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 12 | 1.7 mL |

| Brine Solution | - | - | 3 x 30 mL |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

Suspend D-mannosamine hydrochloride (10 mmol, 2.16 g) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (50 mmol, 7.0 mL) dropwise to the suspension to neutralize the hydrochloride salt and act as a base.

-

While maintaining the temperature at 0 °C, add benzyl chloroformate (12 mmol, 1.7 mL) dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the solution with brine (3 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-Cbz-D-mannosamine.

Applications in Glycoconjugate Synthesis

Cbz-ManN is a valuable intermediate for constructing more complex molecules, such as sialosides and glycopeptides. Its protected amine allows for selective reactions at other positions on the sugar ring.

Role as a Glycosyl Donor/Acceptor

In oligosaccharide synthesis, a Cbz-protected mannosamine derivative can be converted into a glycosyl donor (e.g., by activating the anomeric position) or used as a glycosyl acceptor (by reacting one of its free hydroxyl groups). The workflow below depicts its use as a donor.

Experimental Protocol: Glycosylation Reaction

This protocol outlines a general procedure for a glycosylation reaction using a protected sugar donor, which can be adapted for Cbz-ManN derivatives[8][9].

Objective: To couple an N-Cbz-mannosamine donor with a glycosyl acceptor.

Materials:

| Reagent | Role | Amount (mmol) |

| N-Cbz-Mannosamine Donor | Glycosyl Donor | 1.0 |

| Glycosyl Acceptor | Nucleophile | 1.5 |

| 1,2-dichloroethane | Solvent | 5.0 mL |

| TMSOTf (Trimethylsilyl trifluoromethanesulfonate) | Promoter | 0.2 |

| Saturated aq. NaHCO₃ | Quenching Agent | As needed |

| Chloroform (CHCl₃) | Extraction Solvent | As needed |

Procedure:

-

To a mixture of the N-Cbz-mannosamine donor (1.0 mmol) and the acceptor (1.5 mmol) in 1,2-dichloroethane (5.0 mL), add the promoter TMSOTf (0.2 mmol) at the desired temperature (e.g., 40 °C).

-

Stir the reaction for a set time (e.g., 12 hours), monitoring by TLC.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the resulting mixture with CHCl₃ and wash the combined organic extracts with brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired glycoside.

Biological Context: The Sialic Acid Biosynthesis Pathway

To understand the importance of synthetic mannosamine derivatives like Cbz-ManN, it is essential to recognize the role of its deacetylated counterpart, N-acetylmannosamine (ManNAc), in biology. ManNAc is the committed precursor in the biosynthesis of sialic acids. This pathway is a key target for metabolic glycoengineering, where synthetic, modified mannosamine analogues can be introduced to cells to alter cell-surface glycosylation[10][11].

This pathway highlights why the chemical synthesis of mannosamine derivatives is critical. By creating molecules like Cbz-ManN, chemists can access building blocks for sialic acid analogues or other complex carbohydrates that can be used as probes to study biological systems or as potential therapeutics.

References

- 1. Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-Acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. This compound | Biochemical Assay Reagents | 137157-50-7 | Invivochem [invivochem.com]

- 4. bmse000056 N-Acetyl-D-mannosamine at BMRB [bmrb.io]

- 5. spectrabase.com [spectrabase.com]

- 6. N-Acetyl-D-Mannosamine | C8H15NO6 | CID 439281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical Glucosylations and Mannosylations Using Anomeric Benzoyloxy as a Leaving Group Activated by Sulfonium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Carbobenzyloxy (Cbz) Protecting Group on Mannosamine for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, deprotection, and application of N-Carbobenzyloxy-D-mannosamine, a key intermediate in the development of sialic acid-based therapeutics and glycobiology research.

The carbobenzyloxy (Cbz or Z) group is a cornerstone in synthetic organic chemistry, particularly for the protection of amine functionalities.[1] Its application to carbohydrates like mannosamine is of significant interest to researchers in drug development, especially in the synthesis of complex glycoconjugates and sialic acid analogs.[2][3] This technical guide provides a comprehensive overview of the Cbz protection of D-mannosamine, including detailed experimental protocols, quantitative data, and the strategic importance of this protected monosaccharide.

The Carbobenzyloxy Group: A Robust Amine Protection Strategy

Introduced by Max Bergmann and Leonidas Zervas, the Cbz group has become a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal.[4] The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[5] It forms a stable carbamate linkage that effectively masks the nucleophilicity and basicity of the amine.[4]

One of the key advantages of the Cbz group is its orthogonality to other common protecting groups. It is stable to both acidic and basic conditions, allowing for selective deprotection of other protecting groups in its presence.[4] The removal of the Cbz group is most commonly achieved by catalytic hydrogenolysis, a mild and efficient method that proceeds at neutral pH.[6]

Synthesis of N-Carbobenzyloxy-D-mannosamine (Cbz-ManN)

Experimental Protocol: N-Cbz Protection of D-Mannosamine

This protocol describes the reaction of D-mannosamine hydrochloride with benzyl chloroformate in an aqueous/organic biphasic system with a base to neutralize the hydrogen chloride generated during the reaction.

Materials:

-

D-Mannosamine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of D-mannosamine hydrochloride (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq) at 0 °C.

-

Slowly add benzyl chloroformate (1.5 eq) to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield N-Carbobenzyloxy-D-mannosamine.

Quantitative Data for N-Cbz Protection of Amines

The following table summarizes typical reaction conditions and yields for the N-Cbz protection of various amines, which can be considered representative for the synthesis of Cbz-ManN.

| Amine Substrate | Base | Solvent System | Reaction Time (h) | Yield (%) | Reference |

| General Aliphatic Amine | NaHCO₃ | THF/H₂O | 20 | 90 | [4] |

| General Amine | - | Water | 0.1-1 | 85-96 | [5] |

| Amino Acid | Na₂CO₃/NaHCO₃ | Water | - | High | [7] |

Characterization of N-Carbobenzyloxy-D-mannosamine

While specific spectral data for N-Cbz-D-mannosamine is not extensively published, the expected characteristic signals can be inferred from data for similar Cbz-protected compounds and mannosamine derivatives.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would show characteristic peaks for the aromatic protons of the benzyl group (typically in the range of 7.3-7.4 ppm), the benzylic protons (a singlet around 5.1-5.2 ppm), and the protons of the mannosamine ring.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the carbamate (around 156 ppm), the carbons of the benzyl group (in the aromatic and benzylic regions), and the carbons of the mannosamine skeleton.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of N-Cbz-D-mannosamine (C₁₄H₁₉NO₇, MW: 313.31 g/mol ).[4]

-

IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbamate, and the C-O stretching frequencies, as well as aromatic C-H stretching.

Deprotection of N-Carbobenzyloxy-D-mannosamine

The removal of the Cbz group to liberate the free amine of mannosamine is a critical step in many synthetic pathways. The most common and mildest method is catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis of Cbz-ManN

Materials:

-

N-Carbobenzyloxy-D-mannosamine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve N-Carbobenzyloxy-D-mannosamine (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).

-

Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain D-mannosamine.

Alternative Deprotection Methods

While catalytic hydrogenolysis is the most common method, other conditions can be employed for Cbz deprotection, particularly when the substrate contains functional groups that are sensitive to hydrogenation.

| Method | Reagents | Key Advantages | Potential Limitations | Reference |

| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation. | Harsh conditions can affect acid-labile groups. | [8] |

| Lewis Acid Catalysis | AlCl₃ in HFIP | Mild, selective for Cbz over O- and N-Bn groups. | May not be suitable for all substrates. | [8][9] |

| Nucleophilic Displacement | 2-Mercaptoethanol | Useful for substrates with sensitive functionalities. | Requires heating. |

Applications in Drug Development and Research

N-Cbz-D-mannosamine is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the field of glycobiology and drug development. One of the most significant applications is in the synthesis of sialic acid analogs.[3] Sialic acids are terminal monosaccharides on the surface of cells that play crucial roles in cell-cell recognition, signaling, and pathogenesis.

Role in Sialic Acid Synthesis

The biosynthetic pathway of sialic acid begins with N-acetyl-D-mannosamine (ManNAc). By using chemically modified mannosamine analogs, researchers can introduce non-natural sialic acids onto the cell surface, a technique known as metabolic glycoengineering.[3] The Cbz-protected mannosamine serves as a key building block for creating these modified mannosamine analogs, where the Cbz group allows for selective manipulation of other functional groups on the sugar ring.

The following diagram illustrates the general workflow for utilizing Cbz-protected mannosamine in the synthesis of a modified ManNAc analog, which can then be used in metabolic glycoengineering to produce modified sialic acids on the cell surface.

Caption: Synthetic pathway from D-mannosamine to cell surface modified sialic acids.

Conclusion

The carbobenzyloxy protecting group is an indispensable tool in the chemical manipulation of mannosamine. The synthesis of N-Cbz-D-mannosamine provides a stable intermediate that allows for a wide range of chemical transformations, ultimately enabling the creation of complex carbohydrate structures for drug development and fundamental research. The straightforward protection and deprotection protocols, combined with the stability and orthogonality of the Cbz group, ensure its continued importance in the field of glycochemistry. This guide provides researchers and scientists with the foundational knowledge to effectively utilize Cbz-protected mannosamine in their synthetic endeavors.

References

- 1. bmse000056 N-Acetyl-D-mannosamine at BMRB [bmrb.io]

- 2. Synthesis and characterization of novel α-monomers of peptide nucleic acid [redalyc.org]

- 3. 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose | 1174233-24-9 | MB07416 [biosynth.com]

- 4. ijacskros.com [ijacskros.com]

- 5. N-Acetyl-D-Mannosamine | C8H15NO6 | CID 439281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

N-Carbobenzyloxy Mannosamine in Metabolic Glycoengineering: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycoengineering is a powerful technique for modifying the glycan structures on the surface of living cells, enabling the investigation of glycan function and the development of novel therapeutic strategies. This is achieved by introducing synthetic monosaccharide analogs into cellular metabolic pathways. These analogs are processed by the cell's own enzymatic machinery and incorporated into nascent glycoconjugates. N-acyl-modified mannosamine derivatives are a prominent class of these analogs, serving as precursors for the biosynthesis of unnatural sialic acids.

This technical guide focuses on the application of N-Carbobenzyloxy mannosamine (ManNAc-Cbz), an N-acyl mannosamine analog, in metabolic glycoengineering. By intercepting the sialic acid biosynthetic pathway, ManNAc-Cbz can introduce a carbobenzyloxy-modified sialic acid onto the cell surface, thereby altering the chemical landscape of the glycocalyx. This modification can be leveraged to modulate cell adhesion, signaling, and to introduce unique chemical handles for bioorthogonal conjugation. While specific quantitative data for ManNAc-Cbz is limited in publicly available literature, this guide will provide a comprehensive overview of the principles, experimental protocols, and expected outcomes based on studies of closely related N-acyl mannosamine analogs, particularly those with aromatic side chains like N-phenylacetyl-D-mannosamine.

Core Concepts: The Sialic Acid Biosynthetic Pathway

The central mechanism behind the application of this compound in metabolic glycoengineering lies in its ability to enter and be processed by the sialic acid biosynthetic pathway. Understanding this pathway is crucial for designing and interpreting experiments.

Normally, the synthesis of sialic acid begins with UDP-N-acetylglucosamine (UDP-GlcNAc). The key enzyme, UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE), converts UDP-GlcNAc to N-acetylmannosamine (ManNAc) and subsequently phosphorylates it to ManNAc-6-phosphate. Further enzymatic steps lead to the formation of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. This is then activated to CMP-Neu5Ac in the nucleus and transported to the Golgi apparatus, where sialyltransferases attach it to the termini of glycan chains on proteins and lipids.

N-acyl-modified mannosamine analogs, including ManNAc-Cbz, are designed to be recognized by the enzymes of this pathway. Once inside the cell, they are converted to their corresponding modified sialic acids and incorporated into the cell's glycoconjugates.

Core Concepts: The Cbz Protecting Group and the Mannosamine Scaffold

An In-depth Technical Guide to N-Carbobenzyloxy Mannosamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core features of N-Carbobenzyloxy-D-mannosamine (N-Cbz-mannosamine), a pivotal intermediate in modern organic synthesis. Its unique combination of a strategically protected amino group and the inherent biological significance of the mannosamine scaffold makes it an invaluable building block in glycochemistry, drug discovery, and metabolic glycoengineering.

N-Cbz-mannosamine is a derivative of D-mannosamine where the amino group at the C-2 position is protected by a Carbobenzyloxy (Cbz or Z) group. This protection strategy is fundamental to its utility.

-

The Carbobenzyloxy (Cbz) Group : Introduced in the 1930s, the Cbz group is one of the most established and reliable amine protecting groups in organic synthesis, particularly in peptide and carbohydrate chemistry.[1][2] Its key advantages include ease of introduction, stability under a wide range of reaction conditions, and clean, specific removal by hydrogenolysis.[1][3] The Cbz group is stable in basic and most aqueous acidic media, making it orthogonal to many other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[1][4]

-

The Mannosamine Scaffold : D-mannosamine and its N-acetylated form, N-acetyl-D-mannosamine (ManNAc), are biologically crucial monosaccharides.[5] ManNAc is the committed biological precursor in the biosynthesis of sialic acids (e.g., N-acetylneuraminic acid, Neu5Ac).[6][7][8] Sialic acids are terminal sugars on the glycan chains of glycoproteins and glycolipids, playing critical roles in cell-cell recognition, immune system modulation, and pathogen interactions.[6][9] Consequently, synthetic access to mannosamine derivatives is essential for developing therapeutics and research tools in glycobiology.[5][10]

Synthesis and Deprotection of N-Cbz-mannosamine